N-1,3-benzodioxol-5-yl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]alaninamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both a benzodioxole and a chloromethoxybenzene moiety, suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonamide Formation:
Final Coupling: The final step involves coupling the benzodioxole derivative with the sulfonamide intermediate under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to avoid side reactions.
Purification Techniques: Advanced purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)ETHANAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)BUTANAMIDE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)PROPANAMIDE stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H17ClN2O6S |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5-chloro-2-methoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C17H17ClN2O6S/c1-10(17(21)19-12-4-6-13-15(8-12)26-9-25-13)20-27(22,23)16-7-11(18)3-5-14(16)24-2/h3-8,10,20H,9H2,1-2H3,(H,19,21) |
InChI Key |
YJNKLZOBGNWEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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